molecular formula C7H7F2NaO2 B12223657 Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate

Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate

Cat. No.: B12223657
M. Wt: 184.12 g/mol
InChI Key: CVSREBOTNGXWNX-AQPBACSKSA-M
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Description

Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate is a unique chemical compound characterized by its distinct molecular structure. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry. Its unique properties make it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate typically involves the reaction of cyclopropyl-containing precursors with difluorinated reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is usually maintained between -10°C to 25°C to ensure optimal yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The process may include continuous flow reactors to enhance efficiency and scalability. Purification steps such as crystallization and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the difluoro groups, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can lead to the disruption of metabolic pathways, resulting in various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

  • Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate shares similarities with other difluorinated compounds and cyclopropyl-containing molecules.
  • Examples include this compound analogs with different substituents on the cyclopropyl ring.

Uniqueness:

  • The presence of both cyclopropyl and difluoro groups in the same molecule imparts unique chemical and physical properties.
  • Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C7H7F2NaO2

Molecular Weight

184.12 g/mol

IUPAC Name

sodium;(Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate

InChI

InChI=1S/C7H8F2O2.Na/c8-7(9)6(11)3-5(10)4-1-2-4;/h3-4,7,11H,1-2H2;/q;+1/p-1/b6-3-;

InChI Key

CVSREBOTNGXWNX-AQPBACSKSA-M

Isomeric SMILES

C1CC1C(=O)/C=C(/C(F)F)\[O-].[Na+]

Canonical SMILES

C1CC1C(=O)C=C(C(F)F)[O-].[Na+]

Origin of Product

United States

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